Androsterone sulfate
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Overview
Description
Androsterone sulfate is a steroid sulfate that is the 3-sulfate of androsterone. It has a role as a human metabolite and a mouse metabolite. It is a 17-oxo steroid, a steroid sulfate and an androstanoid. It derives from an androsterone. It is a conjugate acid of an this compound(1-). It derives from a hydride of a 5alpha-androstane.
5alpha-Androstane-3alpha-ol-17-one sulfate, also known as 3alpha-hydroxy-5alpha-androstan-17-one 3-sulfate or 5α-androstane-3α-ol-17-one sulfuric acid, belongs to the class of organic compounds known as sulfated steroids. These are sterol lipids containing a sulfate group attached to the steroid skeleton. 5alpha-Androstane-3alpha-ol-17-one sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. 5alpha-Androstane-3alpha-ol-17-one sulfate has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, 5alpha-androstane-3alpha-ol-17-one sulfate is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. In humans, 5alpha-androstane-3alpha-ol-17-one sulfate is involved in the androgen and estrogen metabolism pathway.
Scientific Research Applications
Neurological Effects and Memory Enhancement
Androsterone sulfate has been studied for its effects on the brain, particularly in enhancing memory. A study found that intravenous injection of this compound in rats significantly increased the amplitude of population spikes in the dentate gyrus, a region associated with memory and learning. This suggests potential applications for this compound in improving memory or as an antidepressant (Urbanoski et al., 2000).
Endocrine Research
This compound plays a significant role in endocrine research, especially concerning androgen metabolism. A study revealed that this compound is a major 5 alpha-reduced androgen metabolite in serum, but its levels do not correlate with hirsutism severity. This points to its potential importance in understanding 5 alpha-reductase activity and androgen metabolism in various conditions like polycystic ovarian syndrome and idiopathic hirsutism (Zwicker & Rittmaster, 1993).
Biochemical Analysis Techniques
This compound is also central to developing biochemical analysis techniques. One study detailed a method for determining androsterone and dehydroepiandrosterone sulfates in human serum, utilizing gas-liquid chromatography. This method's specificity was verified through mass spectrometric analysis, underscoring this compound's importance in biochemical assay development (Sjövall & Vihko, 1965).
Opiate-like Effects
Interestingly, this compound has been found to exhibit opiate-like effects in rats. Administered via cerebroventricular cannulae, it induced responses similar to those produced by certain opiate drugs and endogenous peptides, implying its potential role in neuropharmacology and the study of steroid hormone actions on the central nervous system (LaBella et al., 1978).
Thyroid Function Studies
This compound concentrations have been measured in the plasma of women with hyperthyroidism and hypothyroidism. Higher concentrations were observed in the hyperthyroid group, suggesting a link between this compound levels and thyroid function, which could be important for understanding metabolic changes in thyroid disorders (Rosenfeld et al., 1976).
Properties
2479-86-9 | |
Molecular Formula |
C19H30O5S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13+,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
ZMITXKRGXGRMKS-HLUDHZFRSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O |
2479-86-9 | |
physical_description |
Solid |
synonyms |
androsterone sulfate androsterone sulfate, (3alpha,5beta)-isomer androsterone sulfate, (3beta,5alpha)-isomer androsterone sulfate, (3beta,5beta)-isomer androsterone sulfate, sodium salt androsterone sulfate, sodium salt, (3alpha,5beta)-isomer androsterone sulfate, sodium salt, (3beta,5alpha)-isomer epiandrosterone sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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